Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Gastrin-Growth Hypothesis and the Emergence of a Targeted Antagonist
The gastrointestinal hormone gastrin, primarily known for its role in stimulating gastric acid secretion, has been increasingly implicated as a trophic factor in the development and progression of various gastrointestinal malignancies, including pancreatic, gastric, and colorectal cancers.[1][2] This growth-promoting effect is predominantly mediated through the cholecystokinin-2 (CCK2) receptor (also known as the gastrin receptor), a G-protein coupled receptor often found overexpressed in these tumors.[2][3] Upon binding, gastrin activates a cascade of intracellular signaling pathways that drive cell proliferation, inhibit apoptosis, and promote angiogenesis and metastasis.[4][5][6]
This has led to the "gastrin hypothesis," which posits that interrupting the gastrin/CCK2R signaling axis could be a viable therapeutic strategy. Z-360 (also known as nastorazepide or YF476) is a potent, orally active, and highly selective non-peptide antagonist of the CCK2 receptor.[7][8][9] This technical guide provides an in-depth exploration of the mechanism of action of Z-360, detailed protocols for its preclinical evaluation, and a summary of its journey from laboratory to clinical investigation as an inhibitor of gastrin-induced tumor growth.
Molecular Mechanism of Action: Intercepting the Signal
Z-360 exerts its anti-tumor effects by competitively binding to the CCK2 receptor, thereby preventing gastrin from initiating its downstream signaling cascade. The high affinity of Z-360 for the human CCK2 receptor is a cornerstone of its potency.
| Parameter | Value | Reference |
| Ki for human CCK2R | 0.47 nM | [7][8] |
Table 1: Binding Affinity of Z-360 for the Human CCK2 Receptor
The binding of gastrin to the CCK2 receptor triggers a conformational change in the receptor, leading to the activation of multiple intracellular signaling pathways critical for tumor growth and survival. Z-360's blockade of the CCK2R effectively neutralizes these pro-oncogenic signals.
Key Signaling Pathways Inhibited by Z-360
The gastrin-CCK2R signaling network is complex, involving several key pathways that are aberrantly activated in cancer. Z-360's inhibitory action on this network is central to its anti-neoplastic properties.
-
PI3K/Akt Pathway: Upon gastrin binding, the CCK2R can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[4][5] Activated Akt phosphorylates numerous downstream targets that inhibit apoptosis and promote cell cycle progression. Preclinical studies have demonstrated that Z-360 significantly reduces gastrin-induced phosphorylation of Akt (also known as PKB), thereby attenuating this pro-survival signal.[8]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another major downstream effector of gastrin signaling.[4][10] This pathway is instrumental in transmitting mitogenic signals from the cell surface to the nucleus, ultimately leading to the transcription of genes involved in cell proliferation.
-
Protein Kinase C (PKC): Gastrin binding to the CCK2R activates phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol triphosphate (IP3).[4][10] DAG activates Protein Kinase C (PKC), a family of enzymes that phosphorylate a wide range of protein targets, influencing cellular processes like proliferation, differentiation, and apoptosis.[11]
-
VEGF and MMPs: Gastrin signaling has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs).[6][12] VEGF is a potent angiogenic factor, crucial for supplying tumors with nutrients and oxygen, while MMPs are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.[13][14][15] Studies have indicated that Z-360 can inhibit the expression of VEGF.[7]
Below is a diagram illustrating the gastrin-CCK2R signaling pathway and the inhibitory action of Z-360.
digraph "Gastrin_Signaling_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Gastrin-CCK2R Signaling and Z-360 Inhibition", splines=true, overlap=false, nodesep=0.6, ranksep=0.8];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
Gastrin [label="Gastrin", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Z360 [label="Z-360", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CCK2R [label="CCK2 Receptor", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
G_protein [label="Gq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
PLC [label="Phospholipase C (PLC)"];
PIP2 [label="PIP2"];
IP3 [label="IP3"];
DAG [label="DAG"];
Ca_release [label="Ca²⁺ Release"];
PKC [label="Protein Kinase C (PKC)"];
PI3K [label="PI3K"];
Akt [label="Akt/PKB"];
MAPK_pathway [label="MAPK Pathway (ERK)"];
Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Survival [label="Cell Survival\n(Anti-apoptosis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Angiogenesis [label="Angiogenesis\n(VEGF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Invasion [label="Invasion\n(MMPs)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Gastrin -> CCK2R [label="Binds & Activates"];
Z360 -> CCK2R [label="Binds & Inhibits", style=dashed, color="#EA4335", arrowhead=tee];
CCK2R -> G_protein [label="Activates"];
G_protein -> PLC;
PLC -> PIP2 [label="Hydrolyzes"];
PIP2 -> IP3;
PIP2 -> DAG;
IP3 -> Ca_release;
DAG -> PKC;
Ca_release -> PKC [label="Activates"];
CCK2R -> PI3K [label="Activates"];
PI3K -> Akt [label="Activates"];
CCK2R -> MAPK_pathway [label="Activates"];
PKC -> MAPK_pathway;
Akt -> Survival;
MAPK_pathway -> Proliferation;
Akt -> Proliferation;
MAPK_pathway -> Angiogenesis;
MAPK_pathway -> Invasion;
}
Caption: Gastrin-CCK2R signaling and Z-360's point of inhibition.
Preclinical Evaluation: Methodologies and Protocols
A robust preclinical assessment of Z-360's efficacy in inhibiting gastrin-induced tumor growth involves a combination of in vitro and in vivo studies. The following protocols are designed to provide a comprehensive evaluation of the compound's activity.
In Vitro Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16][17][18][19]
Objective: To determine the effect of Z-360 on gastrin-induced proliferation of CCK2R-expressing cancer cells.
Materials:
-
CCK2R-expressing cancer cell line (e.g., PANC-1, AsPC-1, AGS)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free culture medium
-
Gastrin (G-17)
-
Z-360
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: Gently aspirate the complete medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Prepare serial dilutions of Z-360 and a fixed concentration of gastrin (e.g., 10 nM) in serum-free medium. Add 100 µL of the treatment solutions to the respective wells. Include control wells with serum-free medium only, gastrin only, and Z-360 only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value of Z-360 in the presence of gastrin.
Objective: To assess the inhibitory effect of Z-360 on gastrin-induced Akt phosphorylation.
Materials:
-
CCK2R-expressing cancer cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours. Treat the cells with gastrin (e.g., 100 nM) with or without pre-incubation with Z-360 (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of phosphorylated Akt to total Akt.
In Vivo Studies
This model is essential for evaluating the anti-tumor efficacy of Z-360 in a living organism.[6][20][21][22]
Objective: To determine the effect of Z-360 on the growth of CCK2R-expressing tumors in immunodeficient mice.
Materials:
-
CCK2R-expressing cancer cells (e.g., PANC-1, MiaPaCa-2)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Z-360
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers twice a week. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, Z-360).
-
Treatment Administration: Administer Z-360 orally (e.g., 100 mg/kg) once daily for a specified period (e.g., 21-28 days).
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Below is a diagram illustrating the experimental workflow for in vivo evaluation of Z-360.
digraph "In_Vivo_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vivo Evaluation Workflow of Z-360", splines=true, overlap=false, nodesep=0.5, ranksep=0.7];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
Cell_Culture [label="1. Cell Culture\n(CCK2R-expressing cells)"];
Implantation [label="2. Subcutaneous Implantation\n(Immunodeficient Mice)"];
Tumor_Growth [label="3. Tumor Growth Monitoring"];
Randomization [label="4. Randomization\n(Tumor volume ~100 mm³)"];
Treatment [label="5. Daily Oral Administration\n(Z-360 or Vehicle)"];
Monitoring [label="6. Tumor & Weight Monitoring"];
Endpoint [label="7. Endpoint Analysis\n(Tumor Excision & Analysis)"];
// Edges
Cell_Culture -> Implantation;
Implantation -> Tumor_Growth;
Tumor_Growth -> Randomization;
Randomization -> Treatment;
Treatment -> Monitoring;
Monitoring -> Endpoint;
}
Caption: Workflow for in vivo xenograft studies of Z-360.
Clinical Development and Future Perspectives
Z-360, under the name netazepide, has progressed into clinical trials for the treatment of neuroendocrine tumors (NETs), which often overexpress CCK2 receptors and are driven by hypergastrinemia.[23][24][25]
| Phase | Tumor Type | Key Findings | Reference |
| Phase Ib/IIa | Pancreatic Cancer | Showed a trend of reduced pain when combined with gemcitabine. | [26] |
| Pilot Study | Type 1 Gastric Carcinoids | Resulted in regression of tumors and normalization of serum chromogranin A. | [24] |
| Phase 3 (Planned) | Gastric NETs | A multicenter, randomized study was planned to further evaluate efficacy. | [23] |
Table 2: Summary of Clinical Trials of Z-360 (Netazepide)
The clinical data, although still emerging, are promising and support the preclinical findings that targeting the gastrin/CCK2R axis is a valid therapeutic strategy. The development of Z-360 highlights the importance of a deep understanding of the molecular drivers of cancer and the power of targeted therapies. Future research may focus on identifying biomarkers to select patients most likely to respond to Z-360 and exploring its efficacy in other gastrin-dependent malignancies. The continued investigation of Z-360 and other CCK2R antagonists holds the potential to offer a new therapeutic option for patients with challenging gastrointestinal cancers.
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